Dodecafluorohexane-1,6-disulfonyl difluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

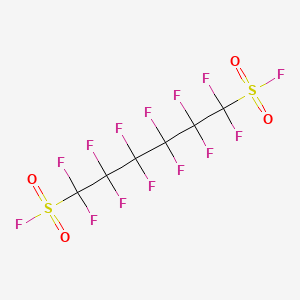

Dodecafluorohexane-1,6-disulfonyl difluoride is a fluorinated organic compound characterized by the presence of twelve fluorine atoms and two sulfonyl fluoride groups attached to a hexane backbone. This compound is notable for its high chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecafluorohexane-1,6-disulfonyl difluoride typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane-1,6-diol with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfonyl fluoride groups. The reaction is usually carried out in the presence of a catalyst such as anhydrous hydrogen fluoride (HF) to facilitate the fluorination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecafluorohexane-1,6-disulfonyl difluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to form corresponding sulfonyl hydrides.

Oxidation: Oxidative reactions can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or thiols.

Reduction: Formation of sulfonyl hydrides.

Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

Synthetic Applications

Fluorinated Building Blocks

Dodecafluorohexane-1,6-disulfonyl difluoride serves as a versatile building block in organic synthesis. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in medicinal chemistry and material science. The compound can be utilized to synthesize fluorinated sulfonamides, which are important intermediates in pharmaceuticals and agrochemicals.

Reagents in SuFEx Chemistry

The compound is also applicable in sulfur(VI) fluoride exchange (SuFEx) chemistry. This reaction allows for the selective functionalization of various substrates, enabling the rapid assembly of complex structures with high efficiency. The reactivity of this compound makes it an ideal candidate for developing new synthetic methodologies that require fluorinated components.

Biological Applications

Pharmaceutical Development

Research indicates that this compound can be employed to create bioactive compounds with potential therapeutic applications. The incorporation of fluorinated moieties has been shown to enhance the pharmacokinetic properties of drugs, including increased metabolic stability and improved bioavailability.

Antimicrobial Properties

Studies have demonstrated that compounds derived from this compound exhibit significant antimicrobial activity. This property is particularly relevant in the development of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance.

Material Science

Fluorinated Polymers

this compound can be used in the synthesis of fluorinated polymers with superior chemical resistance and thermal stability. These materials are beneficial in applications such as coatings, sealants, and membranes where durability and performance under harsh conditions are essential.

Surface Modification

The compound can be utilized for surface modification processes to impart hydrophobicity and oleophobicity to various substrates. This application is valuable in industries ranging from textiles to electronics, where surface properties significantly impact performance and longevity.

Case Study 1: Synthesis of Fluorinated Sulfonamides

A recent study demonstrated the use of this compound as a reagent for synthesizing fluorinated sulfonamides. The reaction conditions were optimized to achieve high yields while maintaining selectivity. The resulting compounds showed promising biological activity against specific cancer cell lines.

Case Study 2: Development of Antimicrobial Agents

In another investigation, derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against pathogenic bacteria and fungi, highlighting their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of dodecafluorohexane-1,6-disulfonyl difluoride involves its ability to act as an electrophile due to the presence of sulfonyl fluoride groups. These groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by modifying active site residues.

Comparison with Similar Compounds

Similar Compounds

Perfluorohexane-1,6-disulfonyl difluoride: Similar structure but with different fluorination pattern.

Hexane-1,6-disulfonyl difluoride: Lacks the extensive fluorination seen in dodecafluorohexane-1,6-disulfonyl difluoride.

Dodecafluorohexane-1,6-diiodide: Contains iodine atoms instead of sulfonyl fluoride groups.

Uniqueness

This compound is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds, such as in the development of high-performance materials and pharmaceuticals.

Biological Activity

Dodecafluorohexane-1,6-disulfonyl difluoride (DFHDSDF) is a perfluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological effects. This article explores the biological activity of DFHDSDF, focusing on its toxicological profiles, environmental impact, and implications for human health.

DFHDSDF is characterized by a complex structure that includes multiple fluorinated carbon chains and sulfonyl groups. Its molecular formula is C6F12O6S2, and it has a high degree of fluorination, which imparts unique hydrophobic and lipophobic properties. This structure contributes to its persistence in the environment and resistance to degradation.

Toxicological Profile

The biological activity of DFHDSDF can be assessed through various toxicological studies that examine its effects on human health and the environment. Key findings include:

- Endocrine Disruption : Studies have indicated that PFAS, including DFHDSDF, may disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can lead to various health issues, including reproductive and developmental problems .

- Immune System Effects : Research has shown that exposure to PFAS can impair immune responses. A notable study indicated that children exposed to PFAS had lower antibody responses to vaccinations, suggesting potential long-term impacts on immune function .

- Carcinogenic Potential : Some studies have classified certain PFAS as potential carcinogens based on their ability to induce cellular changes associated with cancer development. While specific data on DFHDSDF's carcinogenicity is limited, its structural similarities to other known carcinogenic PFAS raise concerns .

Environmental Impact

DFHDSDF's persistence in the environment is a significant concern. It has been detected in various environmental matrices, including soil and water sources. Its stability leads to bioaccumulation in aquatic organisms, which can subsequently affect higher trophic levels in the food chain.

Case Study 1: Immunotoxicity in Children

A study conducted on children from the Faroe Islands demonstrated a correlation between serum levels of PFAS and reduced immune response to vaccines. The findings highlighted the potential for long-term health implications associated with early-life exposure to compounds like DFHDSDF .

Case Study 2: Endocrine Disruption in Wildlife

Research involving wildlife exposed to PFAS showed alterations in reproductive behaviors and hormone levels. These studies suggest that similar effects could occur in humans exposed to DFHDSDF, particularly regarding reproductive health .

Data Table: Summary of Biological Effects

Properties

CAS No. |

144368-88-7 |

|---|---|

Molecular Formula |

C6F14O4S2 |

Molecular Weight |

466.2 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane-1,6-disulfonyl fluoride |

InChI |

InChI=1S/C6F14O4S2/c7-1(8,3(11,12)5(15,16)25(19,21)22)2(9,10)4(13,14)6(17,18)26(20,23)24 |

InChI Key |

OXYNLVWARSYWNL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.